N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride
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Overview
Description
N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Introduction of the Morpholino Group: The morpholino group can be introduced through nucleophilic substitution reactions using morpholine and appropriate electrophilic intermediates.
Attachment of the 2-Methoxyphenyl Group: The 2-methoxyphenyl group can be introduced through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids and halides.
Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its potential as an inhibitor of specific enzymes and receptors, making it a valuable tool in biochemical assays.
Medicine: Investigated for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved may vary depending on the specific application and target.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-morpholinoquinazolin-2-amine hydrochloride can be compared with other quinazoline derivatives, such as:
Gefitinib: A well-known quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).
Erlotinib: Another quinazoline-based anticancer drug that inhibits EGFR.
Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2 receptors.
The uniqueness of this compound lies in its specific chemical structure, which may confer distinct biological activities and selectivity towards certain molecular targets.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-4-morpholin-4-ylquinazolin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2.ClH/c1-24-17-9-5-4-8-16(17)21-19-20-15-7-3-2-6-14(15)18(22-19)23-10-12-25-13-11-23;/h2-9H,10-13H2,1H3,(H,20,21,22);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAUZYUEERDCNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC3=CC=CC=C3C(=N2)N4CCOCC4.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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